molecular formula C34H65N5O10 B1596890 Nalpha-Boc-Nalpha,delta,delta-tris(3-Boc-aminopropyl)-L-ornithine CAS No. 464926-00-9

Nalpha-Boc-Nalpha,delta,delta-tris(3-Boc-aminopropyl)-L-ornithine

Cat. No. B1596890
M. Wt: 703.9 g/mol
InChI Key: ZVEQMFGVWDPIKH-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nalpha-Boc-Nalpha,delta,delta-tris(3-Boc-aminopropyl)-L-ornithine, also known as TAP-ornithine, is a tripeptide molecule that is commonly used in scientific research due to its ability to selectively inhibit the transport of certain proteins into the nucleus of a cell.

Scientific Research Applications

Macrophage Stimulation and Adjuvant Potential Nalpha-[3-(Hexadecanoyloxy)hexadecanoyl]-ornithine, a type of ornithine-containing lipid, has been identified as a potent stimulant for macrophages. It has shown significant interleukin-1- and prostaglandin E2-inducing activities. This compound, including its synthesized forms, has demonstrated the ability to induce high IgG anti-tetanus toxoid antibodies in mice, suggesting its potential as a non-toxic and effective adjuvant for vaccines and immunotherapies (Kawai et al., 1999).

Polymer and Peptide Synthesis Research into polymers and peptides has highlighted the utility of ornithine derivatives in this field. Poly (delta-L-ornithine) and its derivatives, such as the N-Boc protected form, are examples of iso-polypeptides where ornithine's carboxyl and amino groups are engaged in polymerization. These compounds adopt conformations in solution akin to the beta-pleated sheet, illustrating their significance in studying protein structures and functions (Mathur et al., 2009).

Selective Deprotection in Synthesis The tert-butoxycarbonyl (Boc) group is a common protective group in peptide synthesis. Research has shown that hydrogen chloride in anhydrous dioxane solution can selectively deprotect Nalpha-Boc groups in amino acids and peptides efficiently and rapidly. This selectivity is particularly useful in the synthesis of complex peptides and proteins, where selective deprotection is required without disturbing other protective groups (Han et al., 2001).

Orthogonal Protection for Combinatorial Chemistry The synthesis of orthogonally protected amino acid building blocks, including ornithine derivatives, plays a crucial role in combinatorial chemistry and peptide synthesis. These building blocks allow for the efficient and facile production of a wide variety of cyclic peptides and peptidomimetics, which are essential in drug discovery and development (Gellerman et al., 2001).

Amino Acid Derivatives in Nanoparticle Conjugation Research has also explored the conjugation of amino acid derivatives, including those of ornithine, with nanoparticles. Such conjugates can selectively bind to proteins, offering new avenues for protein separation, drug delivery, and the development of nanoscale biosensors (Xu et al., 2004).

properties

IUPAC Name

(2S)-5-[bis[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H65N5O10/c1-31(2,3)46-27(42)35-18-14-22-38(23-15-19-36-28(43)47-32(4,5)6)21-13-17-25(26(40)41)39(30(45)49-34(10,11)12)24-16-20-37-29(44)48-33(7,8)9/h25H,13-24H2,1-12H3,(H,35,42)(H,36,43)(H,37,44)(H,40,41)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVEQMFGVWDPIKH-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCN(CCCC(C(=O)O)N(CCCNC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)CCCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCN(CCC[C@@H](C(=O)O)N(CCCNC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)CCCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H65N5O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373189
Record name Nalpha-Boc-Nalpha,delta,delta-tris(3-Boc-aminopropyl)-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

703.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nalpha-Boc-Nalpha,delta,delta-tris(3-Boc-aminopropyl)-L-ornithine

CAS RN

464926-00-9
Record name Nalpha-Boc-Nalpha,delta,delta-tris(3-Boc-aminopropyl)-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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